2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a methoxyphenyl group, a methylphenyl group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide can be achieved through a multi-step process:
Formation of the Triazole Ring: The triazole ring is typically synthesized by reacting 4-methoxyphenylhydrazine with 4-methylbenzoyl chloride to form the corresponding hydrazide. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride to form the triazole ring.
Thioether Formation: The triazole compound is then reacted with a thiolating agent, such as sodium hydrosulfide, to introduce the thioether linkage.
Condensation Reaction: The final step involves the condensation of the thioether intermediate with 1-naphthaldehyde in the presence of an acid catalyst to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted thioether derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various enzymes, making this compound a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structural features make it suitable for applications in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the methoxyphenyl and methylphenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one
- 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one
- 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxyphenyl and methylphenyl groups, along with the naphthyl group, provides a unique structural framework that can interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C30H27N5O2S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-1-ylethylideneamino]acetamide |
InChI |
InChI=1S/C30H27N5O2S/c1-20-11-13-23(14-12-20)29-33-34-30(35(29)24-15-17-25(37-3)18-16-24)38-19-28(36)32-31-21(2)26-10-6-8-22-7-4-5-9-27(22)26/h4-18H,19H2,1-3H3,(H,32,36)/b31-21+ |
InChI Key |
KMQQYVMPOGLWHM-NJZRLIGZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C(\C)/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=C(C)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.